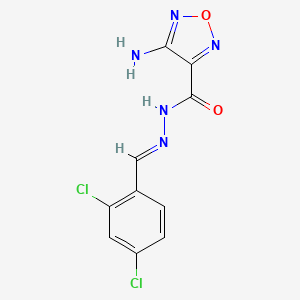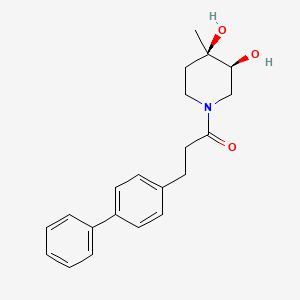
2,4,6-trinitrophenol - 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trinitrophenol - 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (1:1), commonly known as TNT-TMP, is a complex explosive compound that has been widely used in various military and industrial applications. This compound is highly explosive and has been known to cause severe damage to both property and human life. However, recent scientific research has shown that TNT-TMP has several potential applications in the field of biochemistry and pharmacology.
Wirkmechanismus
TNT-TMP has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA. This inhibition leads to the disruption of cell division and ultimately cell death. Additionally, TNT-TMP has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
TNT-TMP has been shown to have several biochemical and physiological effects. In addition to its inhibition of DHFR, TNT-TMP has been shown to induce oxidative stress and DNA damage in cells. This can lead to the activation of various signaling pathways and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of TNT-TMP in lab experiments is its high potency. This allows for the use of relatively small amounts of the compound, which can reduce costs and increase efficiency. However, the high explosiveness of TNT-TMP can also pose a significant safety risk in lab settings. Additionally, the compound's instability and potential for degradation can make it difficult to work with.
Zukünftige Richtungen
There are several potential future directions for the research and development of TNT-TMP. One area of focus is the development of more stable and less explosive derivatives of the compound. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for TNT-TMP and its derivatives could significantly improve its potential for use in various applications.
Synthesemethoden
The synthesis of TNT-TMP involves the reaction of 2,4,6-trinitrophenol with 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine in a 1:1 ratio. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting compound is a yellowish, crystalline powder that is highly explosive.
Wissenschaftliche Forschungsanwendungen
TNT-TMP has been the subject of extensive scientific research due to its potential applications in the field of biochemistry and pharmacology. One of the primary areas of research has been the compound's mechanism of action.
Eigenschaften
IUPAC Name |
1,2-dimethyl-5,6-dihydro-4H-pyrimidine;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O7.C6H12N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-7-4-3-5-8(6)2/h1-2,10H;3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBYHJCSNLIJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCCN1C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)
![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)



![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)
![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)

![N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)
![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)
![3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)